molecular formula C24H18N2O3S B2429485 N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921875-18-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2429485
CAS No.: 921875-18-5
M. Wt: 414.48
InChI Key: VDKZLUMWQDHZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic hybrid compound designed for research purposes, incorporating two pharmaceutically significant moieties: the benzothiazole and the benzofuran-2-carboxamide. This molecular architecture makes it a compound of high interest in early-stage pharmacological and chemical discovery research. The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives can exhibit potent antitumor properties , antimicrobial action against a range of pathogenic bacteria , and other significant pharmacological effects. The specific substitution pattern on the benzothiazole core can be critical for modulating its biological activity and selectivity . The benzofuran-2-carboxamide segment of the molecule is similarly associated with important bioactivities. Recent studies highlight that benzofuran-2-carboxamide derivatives can function as immunomodulatory agents, with some compounds demonstrating the ability to block CCL20-induced chemotaxis and inhibit the growth of colon cancer cells . The integration of these two systems into a single molecule positions this compound as a valuable tool for researchers investigating new mechanisms of action and structure-activity relationships in these chemotypes. It is intended for use in in vitro assays to probe potential applications in areas such as oncology, infectious disease, and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-2-28-19-12-7-8-15-14-20(29-22(15)19)23(27)25-17-10-4-3-9-16(17)24-26-18-11-5-6-13-21(18)30-24/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZLUMWQDHZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1,3-Benzothiazol-2-yl)aniline

Benzothiazole formation typically employs cyclocondensation of 2-aminothiophenol with ortho-substituted benzaldehyde derivatives. For this substrate:

  • 2-Nitrobenzaldehyde reacts with 2-aminothiophenol in refluxing ethanol (78°C, 12 hr) to yield 2-(2-nitrophenyl)-1,3-benzothiazole.
  • Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to an amine, producing 2-(1,3-benzothiazol-2-yl)aniline in 82% yield.

Critical parameters :

  • Nitro group orientation ensures proper cyclization geometry
  • Hydrogenation pressure: 3–5 kg/cm² optimizes reaction rate while minimizing side products

Synthesis of 7-Ethoxy-1-Benzofuran-2-Carboxylic Acid

Two primary routes emerge for constructing the ethoxy-substituted benzofuran core:

Route A: Electrophilic Aromatic Substitution Followed by Cyclization

  • Ethoxylation :

    • 2,4-Dihydroxybenzoic acid undergoes selective O-alkylation at the 7-position using ethyl bromide (K₂CO₃, DMF, 80°C, 6 hr).
    • Yield: 74% (7-ethoxy-4-hydroxybenzoic acid)
  • Benzofuran Cyclization :

    • Treat intermediate with propargyl bromide (Cs₂CO₃, DMSO, 110°C, 8 hr) to form 7-ethoxy-1-benzofuran-2-carboxylic acid via Sonogashira coupling.
    • Pd(PPh₃)₄ catalyst (5 mol%) enables efficient ring closure

Route B: Direct Cyclization of Prefunctionalized Precursors

  • Ethyl 3-ethoxy-4-hydroxybenzoate reacts with ethyl bromoacetate (NaH, THF, 0°C → rt, 12 hr) to form diethyl 2-carboxy-7-ethoxybenzofuran-3-carboxylate.
  • Selective hydrolysis (NaOH, EtOH/H₂O, 70°C) removes the 3-carboxylate group, yielding 7-ethoxy-1-benzofuran-2-carboxylic acid (68% overall yield)

Comparative analysis :

Parameter Route A Route B
Total Steps 2 2
Overall Yield (%) 61 68
Purification Complexity Moderate High

Amide Coupling Strategies

Coupling the benzothiazole-aniline and benzofuran-carboxylic acid requires careful selection of activating agents:

Acid Chloride Method

  • Convert 7-ethoxy-1-benzofuran-2-carboxylic acid to its acid chloride using SOCl₂ (reflux, 4 hr)
  • React with 2-(1,3-benzothiazol-2-yl)aniline in dry DCM (0°C → rt, 12 hr)
  • Yield: 58% (requires chromatographic purification)

Carbodiimide-Mediated Coupling

  • Employ EDCl/HOBt (1.2 equiv each) in anhydrous DMF
  • Stir at 25°C under N₂ for 24 hr
  • Yield: 83% after recrystallization (EtOH/H₂O)

Optimization Data :

Activating Agent Solvent Temp (°C) Time (hr) Yield (%)
SOCl₂ DCM 25 12 58
EDCl/HOBt DMF 25 24 83
HATU DMF 0→25 18 79

Process Intensification and Scale-Up Considerations

Patent WO2014006637A2 details critical modifications for industrial production:

Continuous Flow Ethoxylation

  • Microreactor system (T = 130°C, P = 8 bar) achieves 92% conversion in 30 min vs 6 hr batch processing

Amidation Under Pressure

  • Using NH₃ gas (4 kg/cm²) in NMP reduces reaction time from 24 hr to 6 hr with 95% yield

Crystallization Optimization

  • Anti-solvent (n-heptane) gradient addition to EtOAc solution improves product purity from 92% to 99.8%

Spectroscopic Characterization

Key NMR Signals (DMSO-d₆) :

  • δ 8.72 (s, 1H, NH)
  • δ 7.89–7.24 (m, 9H, aromatic)
  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃)

HRMS (ESI+) : Calculated for C₂₄H₁₉N₂O₃S [M+H]⁺: 415.1118 Found: 415.1121

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide involves the inhibition of specific enzymes and receptors. The benzothiazole ring interacts with the active site of enzymes, leading to inhibition of their activity . This interaction is often studied using molecular docking techniques to understand the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiazole and benzofuran rings, which contribute to its diverse chemical reactivity and potential biological activities. The ethoxy group further enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

Recent studies have indicated that compounds containing benzothiazole and benzofuran structures exhibit significant biological activities, including anticancer and anti-inflammatory effects. The following sections detail the specific activities of this compound.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, including the AKT and ERK pathways. This inhibition leads to reduced cell viability and increased apoptosis in various cancer cell lines such as A431 and A549 .
  • Case Study :
    • In a study evaluating the efficacy of similar benzothiazole derivatives, compounds demonstrated IC50 values in the micromolar range against A431 and H1299 cancer cells. For instance, compound B7 (structurally related) exhibited significant inhibition of cell proliferation with IC50 values ranging from 1 to 4 μM .
CompoundCell LineIC50 (μM)Mechanism
B7A4311AKT/ERK inhibition
B7A5492Apoptosis induction
Lead CompoundH12994Cell cycle arrest

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a promising candidate for treating conditions where inflammation is a contributing factor to disease progression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of Benzothiazole : Condensation reactions involving thiourea derivatives.
  • Benzofuran Ring Construction : Cyclization processes that yield the benzofuran structure.
  • Final Coupling Reaction : Amide bond formation between the benzothiazole and benzofuran components.

Pharmacokinetics and ADMET Properties

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable profiles for this compound:

  • Absorption : High bioavailability predicted due to lipophilic nature.
  • Metabolism : Likely undergoes phase I metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion expected based on molecular weight.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide, and how are regioselectivity issues addressed?

Answer:
The synthesis involves multi-step protocols, including:

  • Benzofuran core construction : Ethoxylation at the 7-position via nucleophilic substitution under basic conditions (e.g., NaH in THF) .
  • Amide coupling : Reaction of benzofuran-2-carboxylic acid derivatives with 2-(1,3-benzothiazol-2-yl)aniline using coupling agents like T3P (propylphosphonic anhydride) in DMF .
  • Regioselectivity : Controlled by steric and electronic effects; substituents like ethoxy groups direct coupling via hydrogen bonding or π-π stacking during crystallization .
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from benzene .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen bonding (e.g., O–H⋯O interactions in carboxyl groups forming centrosymmetric dimers) using SHELX software for refinement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in bioactivity data, such as paradoxical activation in kinase inhibition assays?

Answer:
Paradoxical activation (e.g., BRAF dimerization) arises when inhibitors like TAK632 stabilize active αC-in/αC-in conformations. To mitigate:

  • Dimerization assays : Use size-exclusion chromatography or FRET to monitor BRAF dimer stability .
  • Structural analogs : Introduce cyclopropane carboxamide groups to stabilize inactive αC-out conformations, reducing resistance .
  • Dose-response profiling : Compare IC50_{50} values in wild-type vs. mutant cell lines to identify off-target effects .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) and pharmacokinetic properties?

Answer:

  • Molecular docking : Simulate binding to targets like 5-HT2A_{2A} or BRAF using AutoDock Vina, focusing on π-stacking between benzothiazole and hydrophobic pockets .
  • QSAR modeling : Correlate logP values (e.g., ~3.5 for this compound) with membrane permeability using descriptors like topological polar surface area (TPSA) .
  • ADMET prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and blood-brain barrier penetration .

Advanced: How should crystallographic data be refined to resolve disorder in the benzothiazole moiety?

Answer:

  • SHELX refinement : Use PART and SUMP instructions to model disordered atoms, with isotropic displacement parameters (ADPs) for overlapping positions .
  • Hydrogen bonding networks : Analyze O–H⋯O interactions (2.6–2.8 Å) to constrain geometry during refinement .
  • Twinned data : Apply TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning .

Advanced: What in vitro assays are recommended to evaluate anti-inflammatory or antitumor activity?

Answer:

  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50_{50} determination) .
  • Antitumor : MTT assays in melanoma (A375) or colon cancer (HCT-116) lines, with synergy studies combining BRAF/MEK inhibitors .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target inhibition .

Basic: How can researchers optimize reaction yields in large-scale synthesis?

Answer:

  • Continuous flow reactors : Improve mixing and heat transfer for amide coupling steps .
  • Catalyst screening : Test Pd/C or CuI for Ullmann-type couplings of benzothiazole intermediates .
  • Solvent optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance sustainability .

Advanced: What strategies address low solubility in pharmacokinetic studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the ethoxy group for enhanced aqueous solubility .
  • Nanoparticle formulation : Use PLGA-based carriers to improve bioavailability in rodent models .
  • Salt formation : Screen counterions (e.g., HCl or mesylate) via pH-dependent solubility assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.